molecular formula C9H13N3O4 B13032523 (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid CAS No. 1007913-07-6

(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid

Cat. No.: B13032523
CAS No.: 1007913-07-6
M. Wt: 227.22 g/mol
InChI Key: RCPZNLMYLXPYEJ-LURJTMIESA-N
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Description

(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a methoxycarbonyl group, an imidazole ring, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-alanine and 1-methylimidazole.

    Protection of Amino Group: The amino group of (S)-alanine is protected using a methoxycarbonyl group to prevent unwanted side reactions.

    Coupling Reaction: The protected (S)-alanine is then coupled with 1-methylimidazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its chiral nature.

    Medicine: This compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the chiral center allows for selective binding to biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid: Similar structure but with a different position of the imidazole ring.

    (S)-2-((Methoxycarbonyl)amino)-3-(1H-imidazol-2-yl)propanoic acid: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of the methoxycarbonyl group and the specific positioning of the methyl group on the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

1007913-07-6

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C9H13N3O4/c1-12-4-3-10-7(12)5-6(8(13)14)11-9(15)16-2/h3-4,6H,5H2,1-2H3,(H,11,15)(H,13,14)/t6-/m0/s1

InChI Key

RCPZNLMYLXPYEJ-LURJTMIESA-N

Isomeric SMILES

CN1C=CN=C1C[C@@H](C(=O)O)NC(=O)OC

Canonical SMILES

CN1C=CN=C1CC(C(=O)O)NC(=O)OC

Origin of Product

United States

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